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molecular formula C6H13NO2 B2401296 2-(Dimethylamino)-2-methylpropanoic acid CAS No. 220022-94-6; 6458-06-6

2-(Dimethylamino)-2-methylpropanoic acid

Cat. No. B2401296
M. Wt: 131.175
InChI Key: NTWMEKOIKAVWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06458765B1

Procedure details

Preparation of Me2Aib-Val-MeVal-Pro-Pro-NHBn×HCl 2-[N,N-Dimethylamino]-isobutyric acid (1.3 g, 10 mmol) and 5.5 g (10 mmol) H-Val-MeVal-Pro-Pro-NHBn×HCl were dissolved in 50 ml dry DMF. After cooling to 0° C., 1.6 g DEPCN (10 mmol) and 2.9 ml triethylamine were added to the reaction mixture. The resulting mixture was stirred at 0° C. for 2 h and at room temperature overnight. Ice water (50 mL) was then added, and the resulting mixture was extracted twice with diethyl ether. The ether extracts were washed with 1 N NaOH (1×) and aqueous NaCl (3×), then dried over sodium sulfate and evaporated to dryness under reduced pressure. The product was crystallized from 100 ml diethyl ether with HCl/ether, and recrystallized from acetone to give 1.2 g of the desired product, which was characterized by fast atom bombardment mass spectrometry ([M+H]+=627).
[Compound]
Name
Me2Aib-Val-MeVal-Pro-Pro-NHBn
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
H-Val-MeVal-Pro-Pro-NHBn
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:4]([CH3:9])([CH3:8])[C:5]([OH:7])=[O:6])[CH3:3].Cl.N[C@H](C(N(C)[C@H](C(N1CCC[C@H]1C(N1CCC[C@H]1C(NCC1C=CC=CC=1)=O)=O)=O)C(C)C)=O)C(C)C.Cl.C(N(CC)CC)C>CN(C=O)C>[CH3:1][N:2]([C:4]([CH3:9])([CH3:8])[C:5]([OH:7])=[O:6])[CH3:3] |f:0.1|

Inputs

Step One
Name
Me2Aib-Val-MeVal-Pro-Pro-NHBn
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.3 g
Type
reactant
Smiles
CN(C)C(C(=O)O)(C)C.Cl
Name
H-Val-MeVal-Pro-Pro-NHBn
Quantity
5.5 g
Type
reactant
Smiles
N[C@@H](C(C)C)C(=O)N([C@@H](C(C)C)C(=O)N1[C@H](C(=O)N2[C@H](C(=O)NCC3=CC=CC=C3)CCC2)CCC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Ice water
Quantity
50 mL
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 2 h and at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted twice with diethyl ether
WASH
Type
WASH
Details
The ether extracts were washed with 1 N NaOH (1×) and aqueous NaCl (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product was crystallized from 100 ml diethyl ether with HCl/ether
CUSTOM
Type
CUSTOM
Details
recrystallized from acetone

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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